molecular formula C20H28N6O B2499308 N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide CAS No. 2034446-09-6

N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide

Cat. No. B2499308
CAS RN: 2034446-09-6
M. Wt: 368.485
InChI Key: QNOUKVPHXOIUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Antipsychotic Agents

A study explored the synthesis of heterocyclic carboxamides, including compounds similar to N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide, for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and their ability to antagonize apomorphine-induced responses in mice, indicating potential in treating psychosis (Norman et al., 1996).

Antitubercular Activity

Another study focused on the synthesis of pyrazinamide Mannich bases, reacting with various substituted piperazines. The study included compounds structurally similar to the subject compound, showing significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Sriram et al., 2006).

Antimicrobial Applications

A research conducted on two series of new piperazine derivatives, including structures akin to the subject compound, showed promising antimicrobial activity against bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobials (Patil et al., 2021).

Orthogonal Protection in Synthesis

Research on tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, related to the subject compound, described their preparation from piperazine-2-carboxylic acids, showing their utility in synthesizing various 2-substituted piperazines. This method is significant for creating diverse piperazine derivatives (Clark & Elbaum, 2007).

properties

IUPAC Name

N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c27-20(22-15-5-1-2-6-15)25-13-11-24(12-14-25)19-18-16-7-3-4-8-17(16)23-26(18)10-9-21-19/h9-10,15H,1-8,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOUKVPHXOIUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide

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